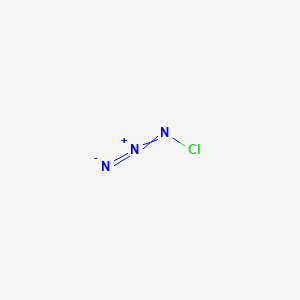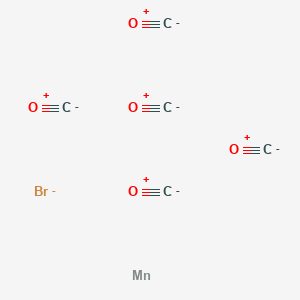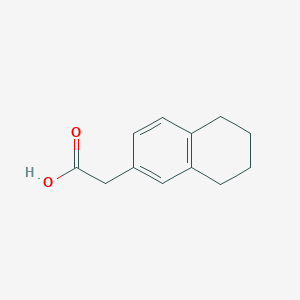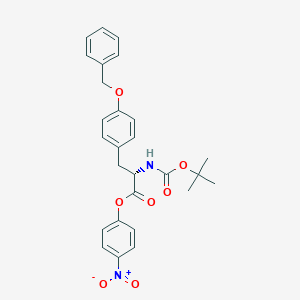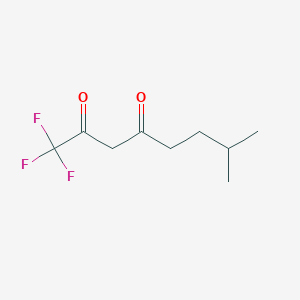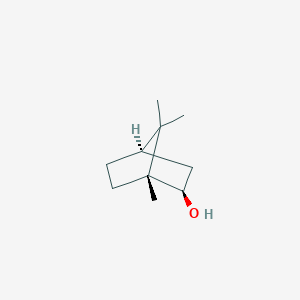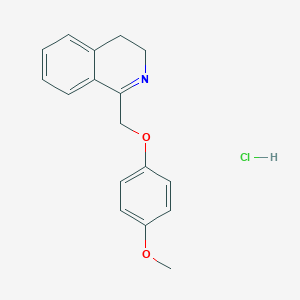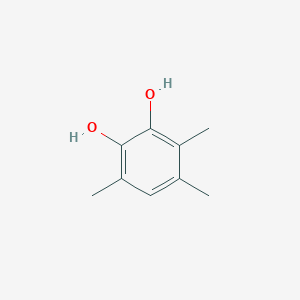
3,4,6-Trimethylbenzene-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,6-Trimethylbenzene-1,2-diol, also known as TMBD, is a chemical compound that has attracted significant attention in scientific research due to its potential applications in various fields. TMBD is a natural product that is found in certain plants and has been shown to possess a wide range of biological and pharmacological activities.
Applications De Recherche Scientifique
3,4,6-Trimethylbenzene-1,2-diol has been extensively studied for its potential applications in various fields, including medicine, agriculture, and industry. In medicine, 3,4,6-Trimethylbenzene-1,2-diol has been shown to possess antioxidant, anti-inflammatory, and anticancer properties. 3,4,6-Trimethylbenzene-1,2-diol has also been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In agriculture, 3,4,6-Trimethylbenzene-1,2-diol has been shown to possess insecticidal and fungicidal properties, making it a potential candidate for the development of environmentally friendly pesticides. In industry, 3,4,6-Trimethylbenzene-1,2-diol has been used as a building block for the synthesis of various chemicals and materials.
Mécanisme D'action
The mechanism of action of 3,4,6-Trimethylbenzene-1,2-diol is not fully understood, but it is believed to involve the modulation of various signaling pathways and the inhibition of oxidative stress. 3,4,6-Trimethylbenzene-1,2-diol has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and detoxification genes. 3,4,6-Trimethylbenzene-1,2-diol has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Effets Biochimiques Et Physiologiques
3,4,6-Trimethylbenzene-1,2-diol has been shown to possess various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer properties. 3,4,6-Trimethylbenzene-1,2-diol has been found to scavenge free radicals and inhibit lipid peroxidation, thereby reducing oxidative stress. 3,4,6-Trimethylbenzene-1,2-diol has also been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. In addition, 3,4,6-Trimethylbenzene-1,2-diol has been found to induce cell cycle arrest and apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3,4,6-Trimethylbenzene-1,2-diol in lab experiments include its natural origin, low toxicity, and wide range of biological activities. 3,4,6-Trimethylbenzene-1,2-diol is also relatively easy to synthesize and purify. However, the limitations of using 3,4,6-Trimethylbenzene-1,2-diol in lab experiments include its low solubility in water and some organic solvents, which may affect its bioavailability and activity. In addition, 3,4,6-Trimethylbenzene-1,2-diol may exhibit batch-to-batch variation due to its natural origin.
Orientations Futures
There are several future directions for the research on 3,4,6-Trimethylbenzene-1,2-diol. One direction is to further elucidate the mechanism of action of 3,4,6-Trimethylbenzene-1,2-diol and its interactions with various signaling pathways. Another direction is to explore the potential applications of 3,4,6-Trimethylbenzene-1,2-diol in the treatment of neurodegenerative diseases and other disorders. Additionally, the development of new synthetic methods and the optimization of microbial fermentation processes may lead to the production of 3,4,6-Trimethylbenzene-1,2-diol in a more cost-effective and sustainable manner.
Méthodes De Synthèse
3,4,6-Trimethylbenzene-1,2-diol can be synthesized using various methods, including chemical synthesis and microbial fermentation. The chemical synthesis of 3,4,6-Trimethylbenzene-1,2-diol involves the reaction of 3,4,6-trimethylbenzoic acid with sodium hydroxide in the presence of a suitable solvent. On the other hand, the microbial fermentation of 3,4,6-Trimethylbenzene-1,2-diol involves the use of microorganisms such as Pseudomonas putida and Pseudomonas mendocina, which can convert 3,4,6-trimethylbenzaldehyde to 3,4,6-Trimethylbenzene-1,2-diol.
Propriétés
Numéro CAS |
13757-17-0 |
|---|---|
Nom du produit |
3,4,6-Trimethylbenzene-1,2-diol |
Formule moléculaire |
C9H12O2 |
Poids moléculaire |
152.19 g/mol |
Nom IUPAC |
3,4,6-trimethylbenzene-1,2-diol |
InChI |
InChI=1S/C9H12O2/c1-5-4-6(2)8(10)9(11)7(5)3/h4,10-11H,1-3H3 |
Clé InChI |
NZEZVJPYSAXNTR-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1C)O)O)C |
SMILES canonique |
CC1=CC(=C(C(=C1C)O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




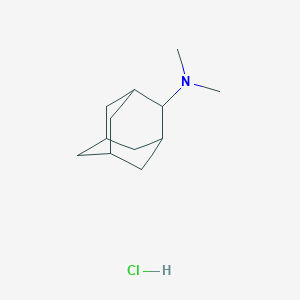
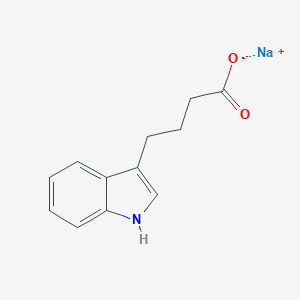
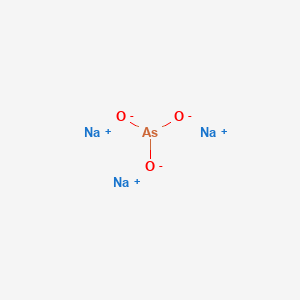
![2-[Bis(2-hydroxyethyl)amino]ethyl acetate](/img/structure/B83170.png)
